![molecular formula C16H15N5O B5665478 6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5665478.png)
6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
Synthesis Analysis
The synthesis of triazine derivatives, including compounds similar to 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine, typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a compound with a related structure, is achieved through a two-step process starting with 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol (Thorat et al., 2013). This demonstrates the feasibility of synthesizing complex triazine derivatives through strategic selection of starting materials and reaction conditions.
Molecular Structure Analysis
Triazine derivatives are known for their stable six-membered ring structure, which allows for a variety of substitutions at different positions. The molecular structure of such compounds is crucial for their physical and chemical properties. The structure of 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine would include hydrogen bonding potential due to the amine groups and π-π interactions facilitated by the phenyl rings, influencing its solubility and reactivity.
Chemical Reactions and Properties
Triazine compounds participate in various chemical reactions, such as nucleophilic substitutions, due to the electron-deficient nature of the triazine ring. The presence of phenyl and methylphenoxy substituents in 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine would influence its electrophilic and nucleophilic sites, potentially leading to diverse reactivity patterns (Tani et al., 1992).
properties
IUPAC Name |
6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-2-6-12(7-3-10)22-13-8-4-11(5-9-13)14-19-15(17)21-16(18)20-14/h2-9H,1H3,(H4,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBCERPTWABDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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